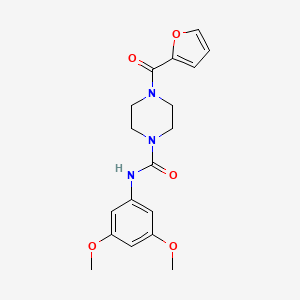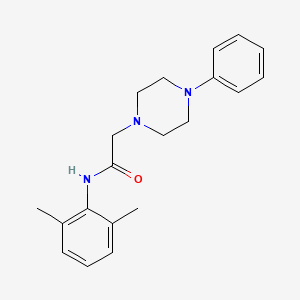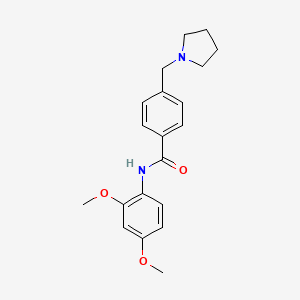![molecular formula C15H15ClN2O3S B4440954 N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440954.png)
N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). P38 MAPK is a signaling protein that plays a crucial role in inflammation, stress response, and apoptosis. TAK-715 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Mecanismo De Acción
N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide exerts its pharmacological effects by inhibiting the activity of p38 MAPK. P38 MAPK is a signaling protein that is involved in the regulation of various cellular processes, including inflammation, stress response, and apoptosis. This compound binds to the ATP-binding site of p38 MAPK and prevents its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways and the modulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of p38 MAPK. In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurons, this compound protects against oxidative stress and apoptosis by inhibiting the activity of p38 MAPK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages and limitations for lab experiments. Its small molecular weight and high solubility make it easy to administer and study in vitro and in vivo. However, this compound has limited selectivity for p38 MAPK and may inhibit the activity of other kinases, leading to off-target effects. Additionally, this compound has poor bioavailability and may require high doses to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for the research and development of N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce off-target effects. Another direction is the identification of specific disease indications where this compound may be effective, such as specific types of cancer or inflammatory disorders. Additionally, the combination of this compound with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and apoptosis.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-8-12(16)6-7-14(10)17-15(19)11-4-3-5-13(9-11)18-22(2,20)21/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBKJIYAMCJIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440872.png)
![1-(1-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4440875.png)
![1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4440878.png)
![N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440886.png)
![dimethyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4440894.png)
![3-amino-N-(2,3,4-trifluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440906.png)
![N-allyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4440909.png)




![N-{5-[(2-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4440948.png)


